molecular formula C11H16N2O2 B1275892 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid CAS No. 282524-80-5

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid

Cat. No.: B1275892
CAS No.: 282524-80-5
M. Wt: 208.26 g/mol
InChI Key: FBJCAMOGCHOAOL-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of propanoic acid, featuring an amino group and a dimethylamino-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the hydrolysis of the amine to yield the desired propanoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and functional groups. The dimethylamino group can enhance its binding affinity to target molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJCAMOGCHOAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406172
Record name 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-80-5
Record name β-Amino-4-(dimethylamino)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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